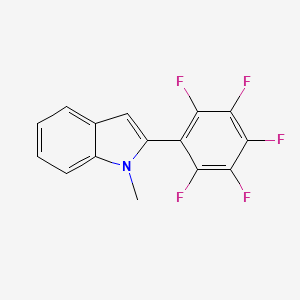
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene typically involves the introduction of cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 1,4-dibromo-2,5-bis(trifluoromethyl)benzene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium(II) acetate, along with a suitable ligand, like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
1,3-Bis(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
α,α,α-Trifluorotoluene: Contains a single trifluoromethyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it valuable in the synthesis of novel materials and bioactive compounds, offering advantages in terms of stability, reactivity, and selectivity.
Properties
Molecular Formula |
C11H8F6 |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-cyclopropyl-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)7-3-4-9(11(15,16)17)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
OZRYMBDDMYIUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)

![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)





![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)
